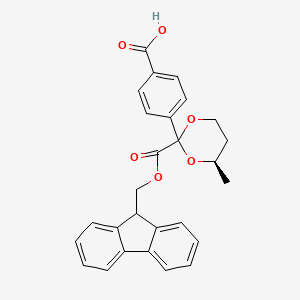
4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and ability to protect amino acids during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid typically involves the protection of amino acids using the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions usually involve the use of sodium azide (NaN3) and are carried out at room temperature, resulting in stable crystalline solids .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods ensure the compound’s stability and purity, making it suitable for various applications in peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid involves its ability to protect amino acids during peptide synthesis. The Fmoc group prevents unwanted reactions by temporarily blocking reactive sites on the amino acid. This protection is crucial for the stepwise synthesis of peptides, ensuring the correct sequence and structure of the final product .
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
Uniqueness
4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid is unique due to its specific structure, which includes a dioxane ring and a benzoic acid moiety. This structure provides enhanced stability and specificity in peptide synthesis compared to other similar compounds .
Properties
Molecular Formula |
C27H24O6 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-[(4R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-methyl-1,3-dioxan-2-yl]benzoic acid |
InChI |
InChI=1S/C27H24O6/c1-17-14-15-32-27(33-17,19-12-10-18(11-13-19)25(28)29)26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,17,24H,14-16H2,1H3,(H,28,29)/t17-,27?/m1/s1 |
InChI Key |
AIVCWPYOUNTRBS-MOJDWNGGSA-N |
Isomeric SMILES |
C[C@@H]1CCOC(O1)(C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC1CCOC(O1)(C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)
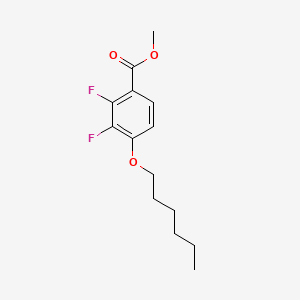
![2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine](/img/structure/B13400661.png)

![2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13400668.png)
![2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B13400679.png)
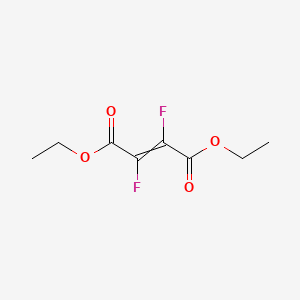
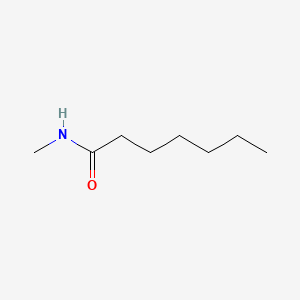
![[6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13400695.png)
![(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride](/img/structure/B13400706.png)
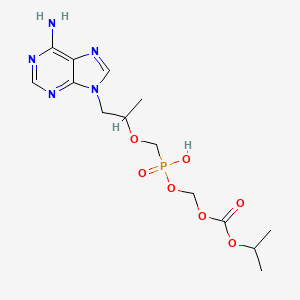
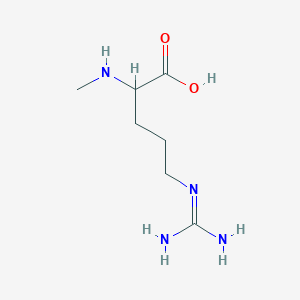
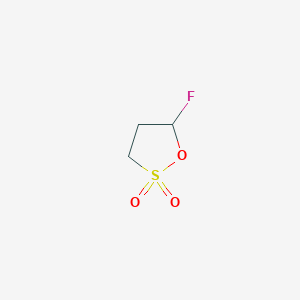
![(3S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400726.png)
